4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . FGFRs typically function by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. Key among these are the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to significant cellular effects. For instance, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are crucial in regulating cell proliferation, migration, and angiogenesis, making this compound a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function and contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with fibroblast growth factor receptors. By inhibiting the activity of FGFR1, FGFR2, and FGFR3, the compound disrupts the downstream signaling pathways that are essential for cell proliferation and survival . This inhibition leads to reduced autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-Akt.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of FGFR activity and prolonged anti-cancer effects . Degradation over time can lead to reduced efficacy, highlighting the importance of optimizing storage and handling conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating the need for careful dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are critical for ensuring that the compound reaches its intended site of action and exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with FGFRs and the subsequent inhibition of downstream signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-2-chloropyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation can produce pyrrolopyridine N-oxides .
Scientific Research Applications
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease processes.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of pyrrolopyridine derivatives.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2-one
- 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both bromine and chlorine substituents on the pyrrolopyridine core. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQSWHFVWSBWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189049 | |
Record name | 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-92-9 | |
Record name | 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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